5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester
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Overview
Description
5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester is a chemical compound with the molecular formula C10H12N2O3 It is characterized by the presence of a pyridine ring, a hydroxyimino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester typically involves the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of hydroxylamine hydrochloride. The reaction proceeds through the formation of an intermediate oxime, which is then esterified to yield the final product. The reaction conditions often include the use of a base such as sodium acetate and a solvent like ethanol. The reaction is typically carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro compound.
Reduction: The hydroxyimino group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a catalyst like pyridine.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The ester group can also undergo hydrolysis, releasing the active hydroxyimino-pyridine moiety, which can then exert its effects.
Comparison with Similar Compounds
5-Hydroxyimino-5-(3-pyridyl)butanoic Acid Ethyl Ester can be compared with similar compounds such as:
Ethyl 4-hydroxy-4-pyridin-3-ylbutanoate: Lacks the hydroxyimino group, resulting in different chemical reactivity and biological activity.
Methyl 4-hydroxyimino-4-pyridin-3-ylbutanoate: Similar structure but with a methyl ester group instead of an ethyl ester, leading to differences in solubility and reactivity.
4-Hydroxyimino-4-pyridin-3-ylbutanoic acid: The free acid form, which has different solubility and reactivity compared to the ester derivatives.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-hydroxyimino-4-pyridin-3-ylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-11(14)6-5-10(13-15)9-4-3-7-12-8-9/h3-4,7-8,15H,2,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSBRLHWUSPCQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=NO)C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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